

In Vivo Pharmacokinetics of IPN60090 Dihydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	IPN60090 dihydrochloride	
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Introduction

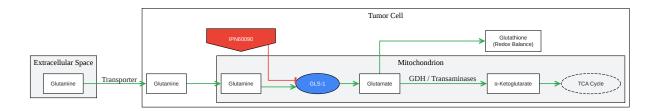
IPN60090, also known as Compound 27, is a potent and selective inhibitor of glutaminase-1 (GLS-1) that has entered Phase 1 clinical trials for the treatment of solid tumors.[1][2] GLS-1 is a critical enzyme in cancer metabolism, responsible for the conversion of glutamine to glutamate, a key nutrient for rapidly proliferating tumor cells.[1][3] By inhibiting GLS-1, IPN60090 disrupts the supply of essential metabolites required for tumor growth and survival. [1] This technical guide provides a comprehensive overview of the in vivo pharmacokinetic properties of IPN60090 dihydrochloride in preclinical species, along with detailed experimental protocols for its evaluation. The information presented is synthesized from the pivotal study by Soth et al. (2020) and its supplementary materials.

Mechanism of Action: GLS-1 Inhibition

IPN60090 is a selective inhibitor of the kidney-type glutaminase (GLS-1), with no significant activity against the liver-type isoform (GLS-2).[1] GLS-1 catalyzes the first step in glutaminolysis, a metabolic pathway that fuels the tricarboxylic acid (TCA) cycle and supports the production of antioxidants like glutathione.[1][3] In many cancers, this pathway is upregulated to meet the high bioenergetic and biosynthetic demands of malignant cells. IPN60090's inhibition of GLS-1 leads to a reduction in glutamate levels and downstream metabolites, thereby impeding tumor cell proliferation.



Rats



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Figure 1: IPN60090 Mechanism of Action on the GLS-1 Pathway.

In Vivo Pharmacokinetic Data

The in vivo pharmacokinetic profile of IPN60090 has been characterized in rats and dogs following both intravenous (IV) and oral (PO) administration. The compound exhibits excellent oral exposure in these preclinical species.[1]

Table 1: Pharmacokinetic Parameters of IPN60090 in

Parameter	IV Administration (Dose: 3 mg/kg)	PO Administration (Dose: 10 mg/kg)
T1/2 (h)	1.0	2.0
Cmax (µM)	-	19
AUClast (μM*h)	3.9	78
CL (mL/min/kg)	4.1	-
Vss (L/kg)	0.35	-
Oral Bioavailability (F%)	-	89



Data sourced from Soth et al., 2020.

Table 2: Pharmacokinetic Parameters of IPN60090 in

Dogs

Parameter	IV Administration (Dose: 1 mg/kg)	PO Administration (Dose: 3 mg/kg)
T1/2 (h)	2.3	3.0
Cmax (µM)	-	3.8
AUClast (μM*h)	1.4	15
CL (mL/min/kg)	3.2	-
Vss (L/kg)	0.59	-
Oral Bioavailability (F%)	-	73

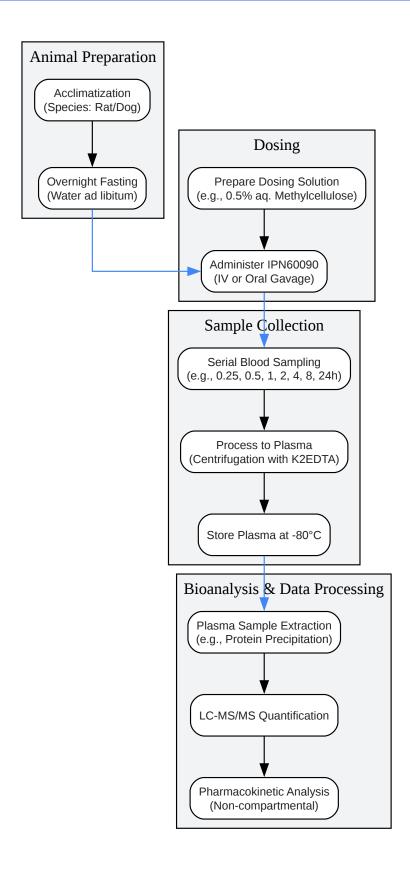
Data sourced from Soth et al., 2020.

Experimental Protocols

The following protocols are based on the methodologies described in the discovery of IPN60090.

In Vivo Pharmacokinetic Study Workflow





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Figure 2: Generalized Workflow for In Vivo Pharmacokinetic Studies.



Animal Models and Housing

- Species: Male Sprague-Dawley rats and male beagle dogs were utilized for the pharmacokinetic studies.
- Housing: Animals were housed in a controlled environment with a standard light-dark cycle, temperature, and humidity. They had access to standard chow and water ad libitum, except for a pre-dose fasting period.
- Acclimatization: Animals were allowed an adequate period of acclimatization to the facility before the commencement of the study.

Dosing Formulation and Administration

- Formulation for Oral Administration: For oral dosing, **IPN60090 dihydrochloride** was formulated as a suspension in 0.5% aqueous methylcellulose.
- Route of Administration:
 - Intravenous (IV): The drug was administered via a suitable vein (e.g., tail vein for rats, cephalic vein for dogs).
 - o Oral (PO): The drug was administered via oral gavage for rats and by capsule for dogs.
- Dose Levels:
 - Rats: 3 mg/kg for IV administration and 10 mg/kg for oral administration.
 - Dogs: 1 mg/kg for IV administration and 3 mg/kg for oral administration.

Blood Sample Collection and Processing

- Sampling Time Points: Serial blood samples were collected at predetermined time points post-dose. A typical schedule includes pre-dose (0 h) and multiple time points up to 24 hours post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Blood Collection: Blood samples were collected from an appropriate site (e.g., tail vein or retro-orbital sinus for rats, cephalic or jugular vein for dogs).



- Anticoagulant: Blood samples were collected into tubes containing K2EDTA as the anticoagulant.
- Plasma Preparation: The collected blood samples were centrifuged to separate the plasma.
- Storage: The resulting plasma samples were stored at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS

- Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the quantification of IPN60090 in plasma samples.
- Sample Preparation: Plasma samples typically undergo a protein precipitation step, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted and injected into the LC-MS/MS system.
- Chromatography: Reverse-phase chromatography is commonly employed to separate the analyte from endogenous plasma components.
- Mass Spectrometry: Detection and quantification are performed using a triple quadrupole
 mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific
 precursor-to-product ion transitions for IPN60090 and an internal standard are monitored.
- Quantification: The concentration of IPN60090 in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Pharmacokinetic Data Analysis

- Software: Pharmacokinetic parameters were calculated using standard non-compartmental analysis software (e.g., Phoenix WinNonlin).
- Parameters Calculated: The key parameters determined include, but are not limited to, maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (T1/2), clearance (CL), and volume of distribution at steady state (Vss).



Oral Bioavailability (F%): The absolute oral bioavailability was calculated using the formula:
 F% = (AUC PO / AUC IV) * (Dose IV / Dose PO) * 100.

Conclusion

IPN60090 dihydrochloride demonstrates favorable in vivo pharmacokinetic properties in preclinical species, characterized by high oral bioavailability in both rats and dogs. These promising attributes, coupled with its potent and selective inhibition of GLS-1, have supported its advancement into clinical development. The experimental protocols outlined in this guide provide a robust framework for the in vivo evaluation of IPN60090 and other similar small molecule inhibitors, ensuring the generation of reliable and reproducible pharmacokinetic data essential for drug development programs.

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